Chemical Structure, Reactivity, and Applications of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in Advanced Organic Synthesis
Chemical Structure, Reactivity, and Applications of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone in Advanced Organic Synthesis
Executive Summary
In modern medicinal chemistry, the rational design of bioactive molecules relies heavily on versatile, functionally rich scaffolds. 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (also known as 1-isopropyl-5-nitropyridin-2(1H)-one; CAS: 858840-11-6) has emerged as a privileged building block [1]. The pyridone core serves as an excellent bioisostere for amides and phenols, frequently utilized to improve metabolic stability and aqueous solubility.
By strategically positioning an isopropyl group at the N1 position and a nitro group at the C5 position, this molecule offers a unique combination of steric bulk and electronic activation. This technical guide explores the physicochemical dynamics of this compound, details self-validating synthetic protocols, and maps its downstream utility in structure-activity relationship (SAR) campaigns.
Physicochemical Profiling & Structural Dynamics
Structural Analysis
The architecture of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone is defined by three critical domains:
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The Pyridin-2(1H)-one Core: Unlike free 2-hydroxypyridines which undergo keto-enol tautomerization, the N-alkylation locks this molecule in the pyridone form. This provides a stable, predictable hydrogen-bond acceptor (the carbonyl oxygen) for target protein interactions.
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N1-Isopropyl Group: The branched aliphatic chain introduces significant steric bulk and lipophilicity. In drug design, this moiety is often used to occupy hydrophobic pockets within target proteins (e.g., kinase hinge regions), restricting bond rotation and minimizing entropic penalties upon binding [2].
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C5-Nitro Group: The strongly electron-withdrawing nitro group depletes electron density from the pyridone ring. This makes the ring highly susceptible to nucleophilic attack or directed C-H functionalization [3]. Furthermore, it serves as a robust synthetic handle, easily reducible to a primary amine for subsequent amidation or Buchwald-Hartwig cross-coupling.
Quantitative Data Summary
The fundamental properties of the compound are summarized in Table 1 below, providing a baseline for analytical verification during synthetic workflows.
Table 1: Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone |
| CAS Registry Number | 858840-11-6 |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| SMILES | CC(C)N1C=C(C=CC1=O)[O-] |
| Appearance | Pale yellow to off-white crystalline solid |
| Reactivity Profile | Highly reactive electrophilic scaffold; reducible nitro group |
| Storage Conditions | Inert atmosphere (Argon/N2), Room Temperature, desiccated |
Data compiled from authoritative chemical inventories [2], [4].
Synthetic Methodologies & Experimental Protocols
As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the synthesis of the title compound and its most common downstream transformation, including the mechanistic rationale for each operational choice.
Protocol A: Synthesis via N-Alkylation of 5-Nitro-2-pyridone
Causality & Rationale: Pyridones are ambident nucleophiles capable of both N- and O-alkylation. To favor the thermodynamically stable N-alkylated product, we utilize a polar aprotic solvent (DMF) and a mild base (K₂CO₃). Isopropyl iodide is selected over the bromide or chloride due to iodine's superior leaving-group ability, which compensates for the steric hindrance of the secondary carbon.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried, argon-flushed 250 mL round-bottom flask with 5-nitro-2-pyridone (10.0 g, 71.4 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
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Deprotonation: Add finely powdered potassium carbonate (K₂CO₃, 14.8 g, 107.1 mmol, 1.5 eq). Stir the suspension at ambient temperature for 30 minutes. Validation: The solution will transition to a deep yellow/orange hue, indicating the formation of the highly conjugated pyridonate anion.
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Alkylation: Dropwise, add 2-iodopropane (14.5 g, 85.7 mmol, 1.2 eq) via syringe over 15 minutes.
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Reaction Execution: Heat the mixture to 60°C. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The reaction typically reaches completion within 4–6 hours.
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Workup (Self-Validation): Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. The N-isopropyl product is significantly more lipophilic than the starting material and will precipitate. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to systematically remove residual DMF.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone as pale yellow crystals.
Protocol B: Downstream Reduction to 5-Amino-1-isopropyl-2-pyridone
Causality & Rationale: The nitro group must be cleanly reduced to an amine to serve as a nucleophile for drug scaffold assembly. Catalytic hydrogenation is preferred over metal-acid reductions (e.g., Fe/HCl) to avoid ring degradation or halogenation.
Step-by-Step Methodology:
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Setup: Dissolve 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone (5.0 g, 27.4 mmol) in a 1:1 mixture of Methanol and Ethyl Acetate (100 mL).
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Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C, 0.5 g) under a steady stream of argon to prevent auto-ignition of the solvent.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain a pressure of 30 psi using a Parr shaker or double-balloon setup. Validation: Monitor via TLC; the highly polar amine product will remain near the baseline in standard non-polar eluents. Ensure complete conversion to avoid the accumulation of the reactive hydroxylamine intermediate.
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Filtration: Purge the system with argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly in subsequent amidation or coupling reactions without further purification.
Mechanistic Workflows & Visualization
The utility of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone lies in its position as a central node in complex synthetic pathways. The diagram below illustrates the flow from raw starting materials to a functionalized bioactive candidate.
Fig 1. Synthetic workflow and downstream derivatization of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone.
Applications in Medicinal Chemistry & SAR Optimization
In pharmaceutical research, this compound is not just a reagent; it is a structural foundation. The electron-deficient nature of the nitropyridone ring has been exploited in advanced amination methodologies [5] and directed C-H functionalization [6].
When optimizing a hit compound, medicinal chemists utilize this scaffold to systematically probe target binding sites. The isopropyl group probes the dimensions of hydrophobic pockets, while the carbonyl oxygen evaluates hydrogen-bond donor presence in the target protein.
Fig 2. Logical structure-activity relationship (SAR) optimization workflow utilizing the pyridone scaffold.
By mastering the reactivity profile of 1-(1-Methylethyl)-5-nitro-2(1H)-pyridinone, development teams can accelerate the discovery of highly potent, metabolically stable therapeutic agents.
References
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Xindao Biotech. "1-isopropyl-5-nitropyridin-2(1H)-one CAS:858840-11-6." Product Catalog & Applications. Available at:[Link]
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Biola University. "1-Isopropyl-5-nitropyridin-2(1H)-one: A Versatile Compound." Chemical Properties Database. Available at: [Link]
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Organic Process Research & Development. "Practical Amination of Nitropyridones by Silylation." ACS Publications. Available at: [Link]
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ResearchGate. "Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations." Scientific Contributions. Available at:[Link]
